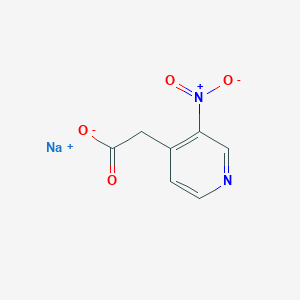
4-Pyridineaceticacid,3-nitro-,sodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridineaceticacid,3-nitro-,sodiumsalt is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an acetic acid group and a nitro group, with the sodium salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridineaceticacid,3-nitro-,sodiumsalt typically involves the nitration of pyridine derivatives. One common method is the direct nitration of pyridine using nitric acid under controlled conditions . The reaction conditions must be carefully managed to avoid over-nitration and to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridineaceticacid,3-nitro-,sodiumsalt can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation.
Major Products Formed
Oxidation: Formation of nitro-pyridine derivatives with higher oxidation states.
Reduction: Formation of 4-pyridineaceticacid,3-amino-,sodiumsalt.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
4-Pyridineaceticacid,3-nitro-,sodiumsalt has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Pyridineaceticacid,3-nitro-,sodiumsalt depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the acetic acid group can form hydrogen bonds and interact with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Pyridineaceticacid,3-amino-,sodiumsalt: Similar structure but with an amino group instead of a nitro group.
4-Pyridinecarboxylicacid,3-nitro-,sodiumsalt: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Uniqueness
4-Pyridineaceticacid,3-nitro-,sodiumsalt is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5N2NaO4 |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
sodium;2-(3-nitropyridin-4-yl)acetate |
InChI |
InChI=1S/C7H6N2O4.Na/c10-7(11)3-5-1-2-8-4-6(5)9(12)13;/h1-2,4H,3H2,(H,10,11);/q;+1/p-1 |
InChI Key |
NMTWFTKPOOQPMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



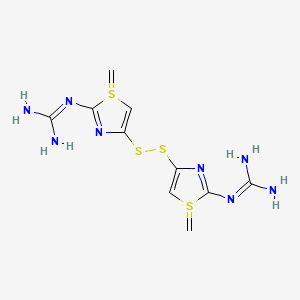
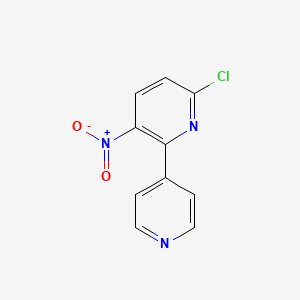

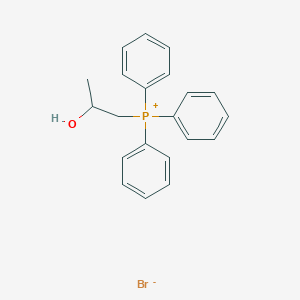

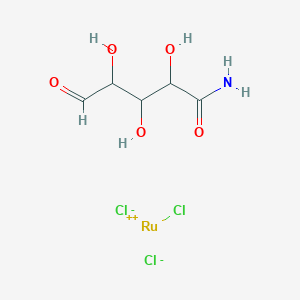
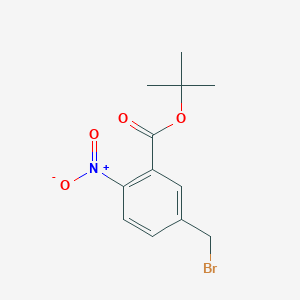
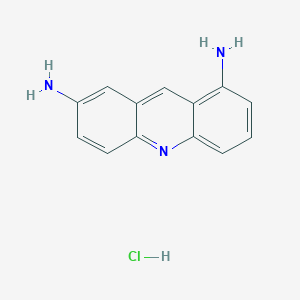
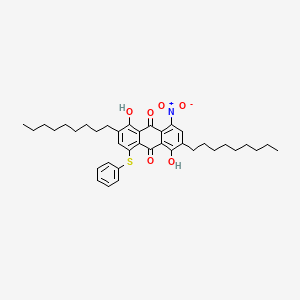
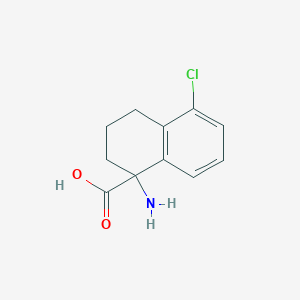
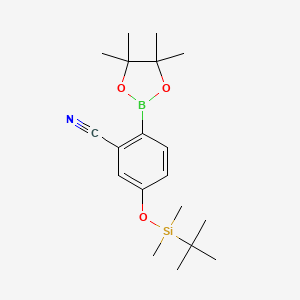
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
